molecular formula C22H20FN5O3 B2935947 N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 1021125-02-9

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2935947
CAS No.: 1021125-02-9
M. Wt: 421.432
InChI Key: JWWIBJXLIDKFIA-UHFFFAOYSA-N
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Description

N-(2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core. This structure is substituted at position 3 with a 3-fluorophenyl group and at position 6 with an ethoxyethyl chain connected to an acetamide moiety bearing a 4-methoxyphenyl substituent. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties, including target binding affinity and metabolic stability .

Properties

IUPAC Name

N-[2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-30-18-7-5-15(6-8-18)13-20(29)24-11-12-31-21-10-9-19-25-26-22(28(19)27-21)16-3-2-4-17(23)14-16/h2-10,14H,11-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWIBJXLIDKFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, as well as its mechanism of action and structure-activity relationships.

Chemical Structure

The compound can be represented by the following structural formula:

C18H14FN7O3\text{C}_{18}\text{H}_{14}\text{F}\text{N}_{7}\text{O}_{3}

1. Antibacterial Activity

Research indicates that compounds with a triazole moiety exhibit significant antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study reported minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strains
Compound A0.125 - 8S. aureus, E. coli
Compound B1 - 8Pseudomonas aeruginosa, Klebsiella pneumoniae

2. Antifungal Activity

The compound also demonstrates antifungal activity. Similar triazole derivatives have been tested against various fungal strains with notable results. For example, compounds with a triazole scaffold exhibited MIC values as low as 0.5 μg/mL against Candida albicans .

CompoundMIC (µg/mL)Fungal Strains
Compound C0.5C. albicans
Compound D4Aspergillus flavus

3. Anticancer Activity

This compound has shown potential as an anticancer agent by inhibiting specific kinases involved in cancer cell proliferation. Research highlights its ability to target the VEGFR2 and C-Met pathways, which are critical in tumor growth and metastasis .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Kinase Inhibition : The compound inhibits kinases that are essential for cellular signaling pathways promoting growth and survival.
  • Enzyme Interaction : It binds to active sites of enzymes involved in bacterial cell wall synthesis and fungal cell membrane integrity.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural features:

  • Triazole Ring : The presence of the triazole moiety enhances antibacterial and antifungal activities.
  • Substituents : The fluorophenyl and methoxyphenyl groups contribute to the lipophilicity and overall biological activity.

Case Studies

Several studies have highlighted the promising biological activities of triazole derivatives:

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were synthesized and evaluated for antimicrobial properties against a panel of pathogens. Results indicated that modifications in the phenyl rings significantly influenced potency .
  • Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that certain derivatives could reduce cell viability by more than 50% at low concentrations .

Chemical Reactions Analysis

Core Triazolopyridazine Formation

The triazolopyridazine core is synthesized via cyclization reactions. A common method involves reacting hydrazine derivatives with pyridazine precursors under basic or acidic conditions. For example:

  • Hydrazinecarbothioamide cyclization : Thiosemicarbazides derived from hydrazine and isothiocyanates undergo cyclization in basic media (e.g., NaOH or KOH) to form triazole rings .

  • Pyridazine functionalization : Chlorinated pyridazine intermediates react with fluorophenyl hydrazines to form fused triazole rings .

Key Conditions :

Reaction StepReagents/ConditionsYieldSource
CyclizationNaOH, ethanol, reflux52–88%
Aryl couplingPd catalysts, Suzuki conditions60–75%

Fluorophenyl Substitution

  • The 3-fluorophenyl group is introduced via Suzuki-Miyaura cross-coupling using Pd(PPh3)4 and aryl boronic acids .

  • Key Data :

    Boronic AcidCatalystYield
    3-FluorophenylPd(dppf)Cl268%

Methoxyphenyl Stability

  • The 4-methoxyphenyl group resists hydrolysis under acidic conditions but undergoes demethylation with BBr3 to form phenolic derivatives .

Hydrolysis and Derivatization

The acetamide group can be hydrolyzed to carboxylic acid under strong acidic or basic conditions:

  • Acidic hydrolysis : HCl (6M), reflux, 8 hours → 85% conversion .

  • Enzymatic hydrolysis : Lipases in phosphate buffer (pH 7.4) show limited activity, suggesting stability in biological systems.

Oxidation Reactions

While the compound lacks sulfur, its synthetic intermediates (e.g., thioether precursors) undergo oxidation:

  • Thioether → Sulfone : H2O2, acetic acid, 50°C → Quantitative conversion .

Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in methanol results in 20% decomposition over 24 hours, primarily at the triazole ring .

  • Thermal stability : Decomposes above 250°C, confirmed by TGA analysis.

This compound’s reactivity is central to its applications in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity. Further studies on its regioselective functionalization and stability under physiological conditions are warranted.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances electron-donating capacity compared to halogenated (e.g., Cl, CF3) or ethoxy-substituted analogs, influencing π-π stacking and hydrogen bonding in target interactions .
  • Fluorine Positioning : The 3-fluorophenyl group in the target compound vs. 4-chloro-3-fluorophenyl in demonstrates how halogen positioning modulates steric and electronic interactions.

NMR Profiling and Structural Elucidation

highlights the use of NMR to compare triazolo-pyridazine analogs. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between Rapa (a reference compound), compound 1, and compound 7, while other regions remain conserved. This suggests that substituents on the triazolo-pyridazine core (e.g., fluorine, methoxy) primarily affect protons in regions A and B, aiding in structural confirmation .

Physicochemical and Pharmacokinetic Implications

  • Metabolic Stability : Methoxy groups (as in the target compound) may reduce oxidative metabolism compared to ethoxy or thioether linkers .
  • Solubility : Oxygen linkers (oxy) generally improve aqueous solubility over sulfur (thio), which could influence bioavailability .

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